2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide
CAS No.: 355022-97-8
Cat. No.: VC0004783
Molecular Formula: C18H15N3O4
Molecular Weight: 337.3 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 355022-97-8 |
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Molecular Formula | C18H15N3O4 |
Molecular Weight | 337.3 g/mol |
IUPAC Name | 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide |
Standard InChI | InChI=1S/C18H15N3O4/c1-11(12-5-3-2-4-6-12)20-18(23)17(22)15-10-19-16-8-7-13(21(24)25)9-14(15)16/h2-11,19H,1H3,(H,20,23)/t11-/m1/s1 |
Standard InChI Key | VCKKJKQZHHPPDR-LLVKDONJSA-N |
Isomeric SMILES | C[C@H](C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |
SMILES | CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide, reflects its intricate architecture (Fig. 1):
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Indole Core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring. The nitro group (-NO₂) at the 5-position introduces electron-withdrawing effects, influencing reactivity and binding interactions .
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Acetamide Moiety: A ketone-linked acetamide group at the 3-position of the indole, contributing to hydrogen-bonding capabilities.
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Chiral Phenylethyl Group: The (R)-configured phenylethyl substituent enhances stereoselective interactions with biological targets, such as neurotransmitter receptors.
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | C₁₈H₁₅N₃O₄ | |
Molecular Weight | 337.3 g/mol | |
Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)N+[O-] | |
Isomeric SMILES | CC@HNC(=O)C(=O)C2=CNC3=C2C=C(C=C3)N+[O-] | |
InChI Key | VCKKJKQZHHPPDR-LLVKDONJSA-N |
Synthesis and Stereochemical Considerations
Synthetic Routes
While detailed industrial protocols remain proprietary, the compound’s synthesis likely involves:
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Indole Nitration: Electrophilic nitration at the 5-position using HNO₃/H₂SO₄, favored due to the indole’s electron-rich C5 position .
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Acylation: Introduction of the acetamide group via reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine).
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Chiral Resolution: The (R)-enantiomer is isolated using chiral chromatography or asymmetric synthesis techniques, critical for ensuring biological specificity.
Industrial Challenges
Scale-up requires optimization of:
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Reaction Conditions: Temperature control during nitration to avoid over-oxidation.
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Stereochemical Purity: Ensuring >99% enantiomeric excess (ee) through advanced catalytic methods.
Biological Activity and Mechanism of Action
GABA_A Receptor Modulation
The compound exhibits subtype-selective agonism at GABA_A receptors, with preferential binding to α2- and α1-containing subtypes (Table 2). This selectivity underpins its anxiolytic effects while minimizing sedation, a common drawback of non-selective GABA_A modulators like diazepam.
Table 2: GABA_A Subtype Selectivity Profile
Subtype | Effect | Therapeutic Implication |
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α1 | Mild Sedation | Lower risk compared to benzodiazepines |
α2 | Anxiolysis | Primary target for anxiety relief |
α3/α5 | Negligible Activity | Reduced side effects |
Mechanistic Insights
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Allosteric Modulation: The compound enhances GABA-induced chloride currents by binding to the benzodiazepine site, stabilizing the receptor’s open conformation.
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Nitrogen Group Role: The nitro group may participate in electrostatic interactions with receptor residues, while the phenylethyl moiety contributes to hydrophobic binding.
Pharmacological Applications
Neuroprotective Properties
Preliminary evidence suggests the compound mitigates oxidative stress in neuronal cultures, possibly via downstream antioxidant pathways activated by GABA_A signaling.
Comparative Analysis with Structural Analogs
Key Analog Comparisons
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5-Nitroindole: Lacks the acetamide-phenylethyl chain, showing weaker GABA_A affinity .
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N-Phenylethylacetamide: Absence of the indole nitro group results in no anxiolytic activity, underscoring the necessity of both moieties.
Stereochemical Dependence
The (S)-enantiomer exhibits 10-fold lower receptor affinity, emphasizing the critical role of chiral centers in target engagement.
Future Research Directions
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In Vivo Toxicological Studies: Assess long-term safety and pharmacokinetics.
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Clinical Trials: Evaluate anxiolytic efficacy in humans compared to existing therapies.
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Structural Optimization: Modify the nitro group to improve metabolic stability.
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